(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydrothieno[3,4-d]thiazole core modified with a 5,5-dioxide group, an (E)-configured imine linkage, a 2,5-dimethoxyphenyl substituent, and a pentanoic acid chain terminating in a ketone group. Its design integrates sulfone and aromatic ether functionalities, which are hypothesized to enhance metabolic stability and target binding affinity in pharmacological contexts.
Properties
IUPAC Name |
5-[[3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7S2/c1-26-11-6-7-14(27-2)12(8-11)20-13-9-29(24,25)10-15(13)28-18(20)19-16(21)4-3-5-17(22)23/h6-8,13,15H,3-5,9-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPMEZEIRYZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is a complex organic compound that incorporates a thiazole moiety known for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiazole Ring : Known for its role in various pharmacological activities.
- Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and biological interaction.
- Oxopentanoic Acid Moiety : Impacts the compound's reactivity and potential as a drug candidate.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the subject compound have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that thiazole-containing compounds had IC50 values in the low micromolar range against human glioblastoma cells, suggesting strong potential for further development as anticancer agents .
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 | Cell cycle arrest |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for antimicrobial properties. The presence of electron-donating groups like methoxy can enhance activity against bacterial strains.
- Findings : Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Anti-inflammatory Effects
Some thiazole derivatives have been investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines can make these compounds valuable in treating inflammatory diseases.
- Research Insight : Studies have shown that certain thiazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxicity; modifications at this site can drastically alter activity.
- Dimethoxy Substitution : Enhances lipophilicity and may improve cell membrane permeability.
- Amine Group : Influences binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The compound’s tetrahydrothieno[3,4-d]thiazole-5,5-dioxide core distinguishes it from simpler thiazole or thiadiazole derivatives. For example:
- Thiadiazol-2-yl disulfanyl acetic acids (e.g., compounds 5a–d in ) lack the fused tetrahydrothiophene ring and sulfone group. Their disulfide bonds confer redox sensitivity, whereas the sulfone group in the target compound enhances oxidative stability .
- Thiazol-5-ylmethyl carbamates () feature a thiazole ring but lack the bicyclic framework and sulfone modifications, resulting in distinct electronic and steric profiles .
Functional Group Analysis
Pharmacological Implications
- Target Compound: The sulfone group may reduce metabolic degradation compared to sulfur-containing analogs, while the pentanoic acid chain could improve solubility for oral bioavailability.
- Thiadiazole Derivatives : Disulfide bonds may enable prodrug activation under reducing conditions (e.g., in tumor microenvironments) .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s fused heterocycle requires precise control of stereochemistry and oxidation states, unlike the simpler thiol-disulfide exchange used for 5a–d .
- Biological Data Gaps: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- Diverse Applications : Thiadiazoles are explored as antimicrobials, while thiazole carbamates () are linked to protease inhibition. The target compound’s unique features may position it for niche therapeutic roles.
Q & A
Q. How can researchers optimize the synthesis of (E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid?
Answer: The compound’s synthesis can be optimized by adapting reflux conditions with acetic acid and sodium acetate, as demonstrated in analogous tetrahydrothieno[3,4-d]thiazole derivatives. Key parameters include:
- Reagent ratios : A 1:1.1 molar ratio of thiazole precursor to formyl/carboxylate components ensures complete reaction .
- Solvent system : A DMF-acetic acid mixture improves recrystallization yield and purity .
- Reaction time : Monitoring via TLC or HPLC is critical; extended reflux (3–5 hours) may be necessary for full cyclization .
Q. What spectroscopic techniques are essential for characterizing the compound’s structure?
Answer: A multi-technique approach is required:
- NMR (¹H/¹³C) : Resolves methoxy groups (δ ~3.8–4.0 ppm) and confirms the (E)-configuration via coupling constants in the tetrahydrothieno-thiazole core .
- HRMS : Validates molecular weight (e.g., via ESI+ or MALDI-TOF) .
- FTIR : Identifies sulfone (SO₂) stretching (~1300–1150 cm⁻¹) and carbonyl (C=O) vibrations (~1680–1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (DFT/TD-DFT) predict the compound’s electronic properties and reactivity?
Answer: Density Functional Theory (DFT) calculations model the compound’s electronic structure by:
- Optimizing geometry : Determines bond lengths/angles in the tetrahydrothieno-thiazole core, highlighting strain or conjugation effects .
- Frontier Molecular Orbitals (FMOs) : Predicts HOMO-LUMO gaps to assess redox stability and charge-transfer potential .
- TD-DFT : Simulates UV-Vis spectra to correlate absorption maxima with substituent effects (e.g., methoxy groups) .
Q. What experimental designs are suitable for evaluating its pharmacological activity against resistant microbial strains?
Answer: A split-plot randomized block design is recommended :
- Primary plots : Test concentrations (e.g., 0.1–100 µM) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Subplots : Include positive controls (e.g., ciprofloxacin) and solvent blanks.
- Endpoint analysis : Measure MIC/MBC values and synergism with β-lactams via checkerboard assays .
Q. How can researchers resolve contradictions in biological activity data across studies?
Answer: Discrepancies may arise from:
Q. What methodologies assess the compound’s environmental fate and ecotoxicity?
Answer: Adopt a tiered approach per INCHEMBIOL guidelines :
Physicochemical profiling : Measure logP (octanol-water), hydrolysis rates, and photostability.
Biotic/abiotic degradation : Use OECD 301/307 protocols to track metabolites via LC-MS.
Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (EC₅₀) and algae growth inhibition .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer: SAR strategies include:
- Methoxy substitution : Replace 2,5-dimethoxyphenyl with 3,4-dimethoxy to enhance membrane permeability .
- Sulfone modification : Replace the 5,5-dioxidotetrahydrothieno group with a sulfonamide to modulate solubility .
- Carboxylic acid bioisosteres : Substitute the pentanoic acid moiety with tetrazoles to improve oral bioavailability .
Theoretical and Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into experimental design for this compound?
Answer: Link studies to conceptual frameworks such as:
- Drug-likeness : Apply Lipinski’s Rule of Five to prioritize derivatives with MW < 500 and logP < 5 .
- Enzyme inhibition : Use molecular docking (e.g., AutoDock Vina) to hypothesize interactions with bacterial dihydrofolate reductase .
- Environmental risk : Align with the EU’s Chemical Strategy for Sustainability to assess persistence and bioaccumulation .
Q. What statistical methods validate reproducibility in synthetic or bioassay data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
